1,3-Dibromo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-9H-carbazole can be synthesized through various methods. One common approach involves the bromination of 9H-carbazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or under reflux conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 1 and 3 positions of the carbazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions, modifying its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,3-Dibromo-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Carbazole derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some carbazole derivatives are investigated for their potential use in pharmaceuticals, particularly in the treatment of neurodegenerative diseases.
Industry: The compound is used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 1,3-Dibromo-9H-carbazole depends on its specific application. In optoelectronic materials, the compound’s electronic properties, such as its ability to transport charge, play a crucial role. The bromine atoms can influence the compound’s electronic structure, affecting its interaction with light and charge carriers .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9H-carbazole: Another brominated carbazole derivative with bromine atoms at the 2 and 7 positions.
3,6-Dibromo-9H-carbazole: A derivative with bromine atoms at the 3 and 6 positions, often used in similar applications.
Uniqueness
1,3-Dibromo-9H-carbazole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and electronic properties differently compared to other brominated carbazole derivatives. This makes it a valuable intermediate for the synthesis of specialized materials and compounds .
Properties
IUPAC Name |
1,3-dibromo-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHAFEOOPFZYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.